InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2
. The canonical SMILES representation is C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr
. These representations provide a detailed view of the molecular structure of the compound.
2-Bromo-3'-trifluoromethoxyacetophenone is an organic compound with the molecular formula . It belongs to the class of haloacetophenones, characterized by the presence of bromine and trifluoromethoxy groups. This compound is notable for its unique electronic properties, which make it a valuable intermediate in organic synthesis and various industrial applications. The trifluoromethoxy group enhances its reactivity, making it suitable for a range of chemical transformations and applications in medicinal chemistry.
2-Bromo-3'-trifluoromethoxyacetophenone can be sourced from various chemical suppliers and is primarily used in research laboratories. It is classified as a haloacetophenone, which is a type of aromatic ketone containing halogen substituents. The presence of both bromine and trifluoromethoxy groups imparts distinct properties that differentiate it from other acetophenone derivatives.
The synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone typically involves several key steps:
The reaction can be represented as follows:
This method ensures high yields and purity of the final product, often exceeding 75% under optimized conditions .
The molecular structure of 2-Bromo-3'-trifluoromethoxyacetophenone features:
2-Bromo-3'-trifluoromethoxyacetophenone can undergo various chemical reactions, including:
The reactivity of this compound is enhanced due to the electron-withdrawing effects of the trifluoromethoxy group, making it more susceptible to nucleophilic attack.
The mechanism of action for reactions involving 2-Bromo-3'-trifluoromethoxyacetophenone typically involves:
2-Bromo-3'-trifluoromethoxyacetophenone has several important applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: